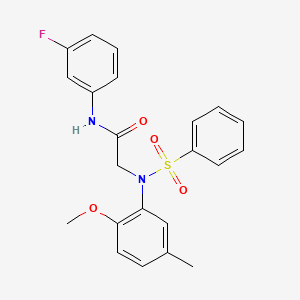![molecular formula C22H17ClN2O3 B12455214 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-(2-chlorophenyl)-1,3-benzoxazole with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(4-chloro-2-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and benzoxazole moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H17ClN2O3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-14-6-9-16(10-7-14)27-13-21(26)24-15-8-11-20-19(12-15)25-22(28-20)17-4-2-3-5-18(17)23/h2-12H,13H2,1H3,(H,24,26) |
Clé InChI |
WGTKSRSQVMRRRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)

![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
